molecular formula C9H8BrNO B2793841 (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate CAS No. 618461-78-2

(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate

Cat. No.: B2793841
CAS No.: 618461-78-2
M. Wt: 226.073
InChI Key: AKVAGWOVWQDTAF-SSDOTTSWSA-N
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Description

®-(+)-1-(4-Bromophenyl)ethyl isocyanate is an organic compound with the chemical formula C9H8BrNO. It is a chiral isocyanate derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl isocyanate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{®-(+)-1-(4-Bromophenyl)ethylamine} + \text{Phosgene} \rightarrow \text{®-(+)-1-(4-Bromophenyl)ethyl isocyanate} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-(4-Bromophenyl)ethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products

The major products formed from reactions involving ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include ureas, carbamates, and thiocarbamates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

®-(+)-1-(4-Bromophenyl)ethyl isocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
  • ®-(+)-1-Phenylethyl isocyanate
  • (S)-(-)-1-Phenylethyl isocyanate

Uniqueness

®-(+)-1-(4-Bromophenyl)ethyl isocyanate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the product is crucial .

Properties

IUPAC Name

1-bromo-4-[(1R)-1-isocyanatoethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVAGWOVWQDTAF-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (S)-1-(4-bromophenyl)ethanamine (240 g, 1.2 mol) in methylene chloride (3 L) and satd aq NaHCO3 (3 L) solution was added triphosgene (118 g, 0.396 mol) at 0° C. The mixture was stirred for 15 min. The organic phase was separated, dried over Na2SO4 and concentrated to give 1-bromo-4-(1-isocyanato-ethyl)-benzene (170 g, 63%).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four

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